molecular formula C8H5IO B11763985 3-Iodobenzofuran

3-Iodobenzofuran

Cat. No.: B11763985
M. Wt: 244.03 g/mol
InChI Key: NMHAXIUYWNZZIF-UHFFFAOYSA-N
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Description

3-Iodobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the third position of the benzofuran ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzofuran typically involves the halogenation of benzofuran derivatives. One common method is the halogen dance reaction, where 2-iodobenzofuran is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde. This process results in the formation of 2-substituted this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using similar methodologies but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lithium Diisopropylamide (LDA): Used in halogen dance reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Tetrahydrofuran (THF): Common solvent for these reactions.

Major Products Formed:

    Substituted Benzofurans: Resulting from substitution reactions.

    Biaryl Compounds: Formed through cross-coupling reactions.

Scientific Research Applications

3-Iodobenzofuran has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for biologically active compounds.

    Industry: Utilized in the production of organic materials and polymers.

Mechanism of Action

The mechanism of action of 3-Iodobenzofuran in various reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Uniqueness: 3-Iodobenzofuran is unique due to its specific reactivity profile, which allows for selective functionalization at the third position. This makes it a valuable intermediate for the synthesis of diverse organic compounds.

Properties

Molecular Formula

C8H5IO

Molecular Weight

244.03 g/mol

IUPAC Name

3-iodo-1-benzofuran

InChI

InChI=1S/C8H5IO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H

InChI Key

NMHAXIUYWNZZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)I

Origin of Product

United States

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